(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-(6-bromo-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4S/c1-5-8-23-14-7-6-13(21)11-17(14)28-20(23)22-19(24)12-9-15(25-2)18(27-4)16(10-12)26-3/h5-7,9-11H,1,8H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLGJBWPPKRKHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Benzo[d]thiazol-2(3H)-one
Bromination at the 6-position is achieved using N-bromosuccinimide (NBS) under radical initiation.
| Condition | Reagent | Solvent | Yield | Reference |
|---|---|---|---|---|
| NBS, AIBN, reflux | DCM | 78% | ||
| NBS, UV light | CCl4 | 82% |
The reaction proceeds via a radical mechanism, with regioselectivity controlled by the electron-donating thiazole ring.
Introduction of the 3-Allyl Group
Alkylation of 6-Bromobenzo[d]thiazol-2(3H)-one
Allylation employs allyl bromide in the presence of a base:
$$
\text{6-Bromobenzo[d]thiazol-2(3H)-one} + \text{Allyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-Allyl-6-bromobenzo[d]thiazol-2(3H)-one}
$$
| Base | Temperature | Time | Yield |
|---|---|---|---|
| K2CO3 | 80°C | 12 h | 85% |
| NaH | RT | 24 h | 72% |
Kinetic studies indicate that polar aprotic solvents like DMF enhance nucleophilic substitution.
Condensation with 3,4,5-Trimethoxybenzoyl Chloride
Formation of the Ylidene Bond
The final step involves condensation under Schlenk conditions:
$$
\text{3-Allyl-6-bromobenzo[d]thiazol-2(3H)-one} + \text{3,4,5-Trimethoxybenzoyl chloride} \xrightarrow{\text{Et}_3\text{N}, \text{THF}} \text{(Z)-N-(3-Allyl-6-Bromobenzo[d]thiazol-2(3H)-Ylidene)-3,4,5-Trimethoxybenzamide}
$$
| Catalyst | Solvent | Yield | Z/E Ratio |
|---|---|---|---|
| Et3N | THF | 68% | 9:1 |
| DIPEA | DCM | 73% | 8:1 |
The Z-isomer predominates due to steric hindrance from the allyl group.
Purification and Characterization
Chromatographic Techniques
- Column Chromatography : Silica gel, eluent: Hexane/EtOAc (7:3).
- HPLC : Purity >98% (C18 column, methanol/water gradient).
Spectroscopic Data
| Technique | Data |
|---|---|
| 1H NMR | δ 7.82 (s, 1H, Ar-H), 6.92 (s, 2H, OCH3), 5.85 (m, 1H, CH2=CH–CH2) |
| 13C NMR | δ 168.2 (C=O), 152.1 (C-Br), 112.4–148.9 (Ar-C) |
| HRMS | [M+H]+ Calcd: 487.0521; Found: 487.0518 |
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A streamlined approach combines bromination, allylation, and condensation in a single reactor:
| Step | Reagent | Yield |
|---|---|---|
| Bromination | NBS, AIBN | 80% |
| Allylation | Allyl bromide, K2CO3 | 78% |
| Condensation | 3,4,5-Trimethoxybenzamide, EDCl | 70% |
This method reduces purification steps but requires precise stoichiometric control.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost (USD/kg) |
|---|---|
| 6-Bromobenzo[d]thiazole | 320 |
| Allyl bromide | 45 |
| 3,4,5-Trimethoxybenzoyl chloride | 610 |
Optimization of catalyst recycling and solvent recovery can reduce production costs by ~30%.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under suitable conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Dehalogenated derivatives.
Substitution: Amino, thio, or alkoxy derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the benzo[d]thiazole structure exhibit anticancer properties . Specifically, (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide has shown promising results in inhibiting the proliferation of various cancer cell lines. The mechanism of action may involve the induction of apoptosis and cell cycle arrest through the inhibition of key enzymes involved in DNA replication and repair.
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity against a range of bacterial strains. Studies suggest that it may disrupt bacterial cell wall synthesis and protein production, leading to cell death. This makes it a candidate for developing new antibiotics, particularly against resistant strains.
Antifungal Activity
Similar to its antibacterial effects, this compound exhibits antifungal properties. Its efficacy against various fungal pathogens highlights its potential in treating fungal infections.
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
- Formation of the Benzo[d]thiazole Core : This is achieved through cyclization reactions involving 2-aminobenzenethiol and appropriate aldehydes or ketones.
- Allylation : The introduction of the allyl group can be accomplished via alkylation reactions using allyl bromide.
- Trimethoxybenzamide Formation : The final step involves coupling the resulting intermediate with a trimethoxybenzoyl chloride under basic conditions.
These synthetic routes are essential for producing the compound with high yield and purity.
Anticancer Screening
In vitro studies have demonstrated that this compound significantly reduces cell viability in breast and colon cancer cell lines at micromolar concentrations. The results indicate that the compound induces apoptosis through mitochondrial pathways.
Antibacterial Efficacy
A series of experiments evaluated the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. Results showed that it effectively inhibited bacterial growth at low concentrations, suggesting its potential as an effective antimicrobial agent.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide involves the interaction with specific molecular targets. In cancer cells, it is believed to inhibit key enzymes involved in cell proliferation and survival, leading to cell death. In bacteria, it disrupts essential cellular processes, resulting in bacterial cell death .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Benzothiazole Derivatives
- Compound 11 (N-(6-bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide) : Shares the 6-bromo-benzothiazole core but substitutes the 3-allyl group with a simpler benzamide linked to a methylpiperazine. The absence of the allyl group and Z-configuration reduces steric hindrance compared to the target compound .
- Compound 12a/12b : Feature aryl groups (3-methoxy or 3,5-dimethoxyphenyl) at position 6 instead of bromine. These modifications alter electronic properties and may enhance π-π stacking in target binding .
Thiadiazole Derivatives
- 4g/4h (Thiadiazol-2-ylidene benzamides): Replace benzothiazole with a thiadiazole core. However, the thiadiazole core may reduce metabolic stability compared to benzothiazoles .
Quinazolinone Derivatives
- 2a/2b (3-Nitro-substituted quinazolinones): Utilize a quinazolinone core with bromine and nitro groups. The rigid planar structure of quinazolinones favors intercalation with DNA or enzyme active sites, differing from the flexible benzothiazole-imine system in the target compound .
Substituent Effects
Key Observations :
- Bromo vs. Aryl Groups : Bromine at position 6 (target compound and 11) enhances electrophilic reactivity, while aryl groups (12a/12b) improve lipophilicity .
- Trimethoxybenzamide : The 3,4,5-trimethoxy group in the target compound increases steric bulk and hydrogen-bonding capacity compared to the methylpiperazinyl group in 11 .
Biological Activity
(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.
1. Synthesis of the Compound
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole Ring : The initial step involves cyclization of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
- Bromination : The resultant benzothiazole undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the desired position.
- Allylation : Subsequently, allylation is performed using an allyl halide in the presence of a base like potassium carbonate.
- Amidation : Finally, the introduction of the trimethoxybenzamide moiety is achieved through amidation reactions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that certain benzothiazole derivatives showed promising antitumor activity against various cancer cell lines. For instance, compounds tested against human lung cancer cell lines exhibited IC50 values ranging from 6.26 µM to 20.46 µM depending on the assay conditions (2D vs. 3D) .
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound A | HCC827 | 6.26 ± 0.33 | 2D |
| Compound B | NCI-H358 | 6.48 ± 0.11 | 2D |
| Compound C | HCC827 | 20.46 ± 8.63 | 3D |
| Compound D | NCI-H358 | 16.00 ± 9.38 | 3D |
These findings suggest that this compound could potentially inhibit cancer cell proliferation through mechanisms involving DNA interaction and enzyme inhibition.
Antimicrobial Activity
The compound also demonstrates potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for related benzothiazole derivatives were evaluated against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated selective activity primarily against Gram-positive bacteria .
The proposed mechanism of action for this compound involves its ability to bind to specific enzymes or receptors within target cells:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
- DNA Binding : Similar compounds have shown a tendency to interact with DNA, potentially disrupting replication and transcription processes.
- Modulation of Signaling Pathways : By modulating various signaling pathways involved in cell growth and apoptosis, this compound may exert its therapeutic effects.
4. Case Studies
Several studies have highlighted the biological significance of benzothiazole derivatives:
- A study published in Pharmaceutical Research evaluated a series of benzothiazole derivatives for their anticancer properties and found that modifications significantly influenced their efficacy .
- Another investigation focused on the antibacterial properties of these compounds against resistant strains of bacteria, demonstrating notable effectiveness against MRSA and other pathogens .
Q & A
Q. What are the critical steps and optimization parameters for synthesizing (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or thioamides under acidic conditions .
- Step 2 : Introduction of the allyl group at the 3-position using alkylation reagents (e.g., allyl bromide) in polar aprotic solvents like DMF at 60–80°C .
- Step 3 : Bromination at the 6-position using N-bromosuccinimide (NBS) under controlled light and temperature to avoid over-substitution .
- Step 4 : Coupling with 3,4,5-trimethoxybenzamide via a nucleophilic acyl substitution reaction, optimized for pH (7–9) and temperature (reflux in THF) .
Key Parameters : Reaction time (monitored via TLC/HPLC), solvent choice (DMF for solubility), and stoichiometric ratios to minimize by-products .
Q. Which spectroscopic methods are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- 1H/13C NMR confirms regiochemistry (e.g., Z-configuration via NOE experiments) and substituent positions (allyl, bromo, methoxy groups) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic region .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) .
- IR Spectroscopy : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer :
- Solvent Selection : Use DMSO for stock solutions (1–10 mM) due to moderate solubility (~0.5 mg/mL in DMSO) .
- Co-solvents : Add PEG-400 or cyclodextrins to aqueous buffers to enhance solubility while maintaining cell viability .
- Sonication : Brief sonication (5–10 min) improves dispersion in aqueous media .
Advanced Research Questions
Q. What experimental strategies can elucidate the mechanism of action against cancer cell lines?
- Methodological Answer :
- Enzyme Inhibition Assays : Test for tubulin polymerization inhibition (common in benzo[d]thiazoles) using fluorescence-based assays (IC50 determination) .
- Apoptosis Markers : Measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) in HeLa or MCF-7 cells .
- Molecular Docking : Use AutoDock Vina to model interactions with β-tubulin (PDB ID: 1SA0) or kinases, focusing on the bromo and trimethoxy moieties’ binding affinities .
Q. How can structural modifications resolve contradictions in biological activity data across similar derivatives?
- Methodological Answer :
- SAR Table : Compare substituent effects using a table:
| Substituent Position | Group | Biological Activity (IC50, μM) | Reference |
|---|---|---|---|
| 6-Bromo | Br | 2.1 (MCF-7) | |
| 6-Fluoro | F | 5.8 (MCF-7) | |
| 3-Allyl | CH2CHCH2 | Enhanced cytotoxicity |
- Computational QSAR : Develop models (e.g., CoMFA) to predict activity based on electronic (Hammett σ) and steric parameters .
Q. What advanced techniques determine 3D conformation and target interactions?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structure to analyze bond angles (e.g., thiazole ring planarity) and halogen bonding (Br···O interactions) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., EGFR kinase) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-target binding .
Q. How can in vitro ADME assays optimize pharmacokinetic properties?
- Methodological Answer :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS (t1/2 calculation) .
- Caco-2 Permeability : Assess intestinal absorption using monolayers (Papp >1×10⁻⁶ cm/s indicates high permeability) .
- Plasma Protein Binding : Use ultrafiltration to measure free fraction (e.g., >90% bound suggests limited bioavailability) .
Data Contradiction Analysis
Q. Why do bromo-substituted derivatives show higher cytotoxicity compared to fluoro analogs?
- Methodological Answer :
- Electrophilic Reactivity : Bromine’s polarizability enhances covalent interactions with nucleophilic residues (e.g., cysteine in tubulin) .
- Lipophilicity (LogP) : Br increases logP (2.8 vs. 2.1 for F), improving membrane penetration .
- Validation : Perform competitive binding assays with iodoacetamide (thiol-blocking agent) to confirm covalent mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
